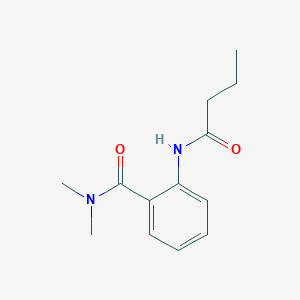

2-(butanoylamino)-N,N-dimethylbenzamide

説明

While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented. Benzamide derivatives are notable for their versatility in medicinal chemistry and agrochemical applications, often serving as intermediates or active ingredients due to their tunable electronic and steric properties .

特性

分子式 |

C13H18N2O2 |

|---|---|

分子量 |

234.29 g/mol |

IUPAC名 |

2-(butanoylamino)-N,N-dimethylbenzamide |

InChI |

InChI=1S/C13H18N2O2/c1-4-7-12(16)14-11-9-6-5-8-10(11)13(17)15(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,16) |

InChIキー |

MHCJQYODKUFQAO-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)N(C)C |

正規SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)N(C)C |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

The following compounds share core benzamide frameworks but differ in substituents, leading to distinct physicochemical and functional properties:

Key Observations:

- Synthetic Flexibility: N,N-Dimethylbenzamide derivatives are commonly synthesized via coupling reactions using carbodiimides (e.g., ) or direct amidation (e.g., ). The butanoylamino group could be introduced via butanoyl chloride or activated ester coupling.

- Agrochemical vs. Pharmaceutical Applications: Foramsulfuron derivatives () are herbicidal, while α1-adrenoceptor antagonists () and lipoxygenase inhibitors () highlight medicinal applications. The target compound’s butanoyl group may align more with drug design due to its resemblance to fatty acid chains.

Physicochemical Properties

- Solubility: The presence of polar groups (e.g., sulfonyl in Foramsulfuron) increases water solubility, whereas lipophilic substituents (e.g., butanoylamino) enhance lipid solubility.

- Stability : N,N-Dimethyl groups generally improve metabolic stability by reducing oxidative deamination, a feature critical in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。